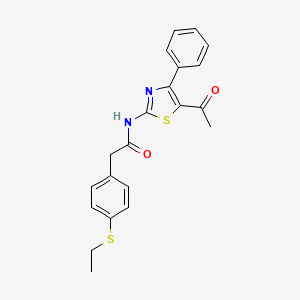

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

描述

属性

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S2/c1-3-26-17-11-9-15(10-12-17)13-18(25)22-21-23-19(20(27-21)14(2)24)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHUSDCHXFSWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenyl and acetyl groups. The final step involves the acylation of the thiazole derivative with 4-(ethylthio)phenylacetic acid under specific conditions such as the presence of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

化学反应分析

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the potential of thiazole derivatives, including N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide, as promising antimicrobial agents. Thiazoles are known for their ability to inhibit bacterial growth through various mechanisms.

Key Findings:

- Antibacterial Properties: Compounds containing thiazole moieties have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) | Target Bacteria |

|---|---|---|---|

| Compound A | 8 | 10 | E. coli |

| Compound B | 7.5 | 8 | S. aureus |

| Compound C | 7 | 9 | B. subtilis |

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. The structure of this compound suggests potential efficacy in treating epilepsy.

Research Insights:

- Mechanism of Action: The anticonvulsant activity is believed to be linked to the modulation of sodium channels and GABAergic pathways, which are crucial in seizure propagation .

Table 2: Anticonvulsant Activity Screening Results

| Compound Name | Model Used | Effective Dose (mg/kg) | Activity Level |

|---|---|---|---|

| Compound D | MES | 20 | Moderate |

| Compound E | PTZ | 25 | High |

Anticancer Potential

The anticancer properties of thiazole derivatives have garnered attention in recent years, with several studies indicating their ability to induce apoptosis in cancer cells.

Case Studies:

- Mechanism: this compound has been shown to trigger apoptotic pathways in tumor cells, suggesting its potential as a therapeutic agent against various cancers .

Table 3: Anticancer Activity Evaluation

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound F | Breast Cancer | 15 | Apoptosis induction |

| Compound G | Lung Cancer | 10 | Cell cycle arrest |

作用机制

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

相似化合物的比较

Table 1: Key Structural and Physical Properties of Analogues

Thermal Stability and Melting Points

- High melting points (e.g., 316°C for quinazolinone derivative 8 ) correlate with rigid, planar structures and strong intermolecular forces.

- The target compound’s melting point is expected to fall between 150–250°C, comparable to phenylthio (156–158°C, ) and dihydrothiadiazole (217°C, ) analogs.

生物活性

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing from diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from 4-phenylthiazole derivatives. The process includes the introduction of acetyl and ethylthio groups through acetamide functionalization techniques. The compound's structure is confirmed through various spectroscopic methods such as IR, NMR, and mass spectrometry.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma). The evaluation methods include:

- MTT Assay : To measure cell viability.

- Caspase Activation Assays : To assess apoptosis induction.

The compound demonstrated an IC50 value in the micromolar range, indicating promising anticancer activity. For instance, compounds with similar thiazole structures have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different tumor cell lines, suggesting that structural modifications can enhance cytotoxicity .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives are known for their antimicrobial activities. The compound was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Preliminary results suggest that it exhibits significant antibacterial activity comparable to standard antibiotics . The presence of electron-donating groups in the structure enhances its antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Thiazole Ring | Essential for anticancer and antimicrobial activity |

| Acetyl Group | Enhances lipophilicity, improving cellular uptake |

| Ethylthio Substitution | Increases potency against specific bacterial strains |

| Positioning of Substituents | Critical for binding affinity to target proteins |

Research indicates that modifications in the thiazole moiety can significantly impact the compound's effectiveness. For example, adding methyl or chloro groups at specific positions has been shown to enhance cytotoxicity against cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

- Anticancer Studies : A study evaluated a series of thiazole-based compounds for their ability to induce apoptosis in cancer cells. Compounds with similar structures to this compound exhibited significant apoptosis induction through caspase activation .

- Antimicrobial Evaluations : Research on thiazole derivatives revealed that compounds with a similar scaffold showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests that this compound could be further explored as a potential antimicrobial agent.

常见问题

Q. What are the standard synthetic routes for N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide?

The compound is synthesized via N-acylation of 4-phenylthiazol-2-amine with chloroacetyl derivatives under reflux conditions. A typical method involves reacting the amine with ethyl chloroacetate in tetrahydrofuran (THF) with sodium dispersion as a base, followed by purification via recrystallization . Alternative routes include multi-step protocols, such as coupling acetamide intermediates with thioether-containing aryl groups using K₂CO₃ in acetone under reflux (6–8 hours) . TLC (hexane:ethyl acetate, 9:1) is used to monitor reaction progress, and products are isolated via solvent extraction or crystallization .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns on the thiazole and phenyl rings (e.g., acetyl, ethylthio groups) .

- IR Spectroscopy : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and acetamide (N–H, ~3200 cm⁻¹) stretches .

- Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis .

- X-ray Crystallography : To resolve stereochemistry and confirm solid-state conformation, as demonstrated for related thiazole derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

Yield optimization strategies include:

- Catalyst Screening : DMAP (4-dimethylaminopyridine) enhances acylation efficiency in DCM under ultrasonication .

- Solvent Selection : Polar aprotic solvents (e.g., acetone) improve nucleophilic substitution kinetics in thioether formation .

- Temperature Control : Reflux in toluene/water mixtures (8:2) balances reactivity and side-product suppression in azide-mediated steps .

- Purification : Gradient recrystallization (ethanol or pet-ether) removes unreacted starting materials, as shown in analogous acetamide syntheses .

Q. How to address conflicting bioactivity data in pharmacological assays?

Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurity profiles. Methodological solutions include:

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines to differentiate target-specific effects .

- HPLC Purity Checks : Ensure >95% compound purity via reverse-phase HPLC to exclude confounding byproducts .

- Mechanistic Studies : Use kinase inhibition assays or molecular docking to validate hypothesized targets (e.g., thiazole interactions with ATP-binding pockets) .

Q. What strategies elucidate reaction mechanisms in thiazole-acetamide synthesis?

Mechanistic studies involve:

- Isotopic Labeling : Track acetamide group incorporation using ¹³C-labeled chloroacetyl chloride .

- Kinetic Profiling : Monitor intermediates via in situ FTIR to identify rate-limiting steps (e.g., acylation vs. cyclization) .

- Computational Modeling : DFT calculations predict transition states and regioselectivity in thiazole ring formation .

Q. How to resolve discrepancies in crystallographic data?

For conflicting X-ray results (e.g., bond-length variations in thiazole rings):

- Temperature-Dependent Studies : Collect data at 100 K to reduce thermal motion artifacts .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing packing .

- Multi-Conformer Refinement : Use software like SHELXL to model disorder in flexible substituents (e.g., ethylthio groups) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Intermediate Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。